molecular formula C9H12BFO3 B2745736 3-Ethoxy-2-fluoro-5-methylphenylboronic acid CAS No. 2096333-49-0

3-Ethoxy-2-fluoro-5-methylphenylboronic acid

Cat. No.: B2745736
CAS No.: 2096333-49-0
M. Wt: 198
InChI Key: UBTGSIOBPBXJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2-fluoro-5-methylphenylboronic acid is a useful research compound. Its molecular formula is C9H12BFO3 and its molecular weight is 198. The purity is usually 95%.
BenchChem offers high-quality 3-Ethoxy-2-fluoro-5-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-2-fluoro-5-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-ethoxy-2-fluoro-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-3-14-8-5-6(2)4-7(9(8)11)10(12)13/h4-5,12-13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTGSIOBPBXJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)OCC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 3-Ethoxy-2-fluoro-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics & Synthetic Utility of 3-Ethoxy-2-fluoro-5-methylphenylboronic Acid

Executive Summary

3-Ethoxy-2-fluoro-5-methylphenylboronic acid represents a sophisticated "privileged structure" building block in modern medicinal chemistry. Its specific substitution pattern—combining an ortho-fluoro group for metabolic blocking, a meta-ethoxy group for lipophilic tuning, and a meta-methyl group for steric filling—makes it an invaluable tool for Structure-Activity Relationship (SAR) exploration.

This guide provides a comprehensive technical analysis of this molecule, moving beyond basic catalog data to explore the electronic and steric factors governing its reactivity. We present a validated synthesis protocol via cryogenic lithiation, a mechanistic breakdown of its behavior in Suzuki-Miyaura cross-couplings, and critical handling parameters to prevent protodeboronation.

Structural Analysis & Physiochemical Properties[1][2]

The utility of this boronic acid lies in the precise interplay of its substituents.[1] We must analyze the molecule not just as a reactant, but as an electronic system.

Electronic Topography (Hammett & Steric Effects)
  • The Ortho-Fluoro Effect (Position 2): The fluorine atom at the C2 position is the defining feature. Through the inductive effect (

    
    ), it withdraws electron density from the boron center, increasing the Lewis acidity of the boronic acid. This typically lowers the pKa relative to phenylboronic acid (pKa ~8.8), likely shifting it to the 7.5–8.0 range. This increased acidity facilitates the formation of the reactive boronate species (
    
    
    
    ) at lower pH, which is crucial for base-sensitive couplings.
  • The Meta-Ethoxy Group (Position 3): Acting as a weak

    
    -acceptor but a strong 
    
    
    
    -donor (
    
    
    ), the ethoxy group modulates the electron deficiency created by the fluorine. However, its position ortho to the fluorine creates a "vicinal effect," where the dipole moments of the C-F and C-O bonds may oppose or reinforce depending on conformation, influencing the molecule's solubility and binding affinity in protein pockets.
  • The Meta-Methyl Group (Position 5): This group provides weak electron donation (

    
    ) and significant lipophilicity. Structurally, it breaks the symmetry of the ring, often preventing "flat" stacking in crystal lattices and improving solubility in organic solvents compared to non-methylated analogs.
    

Table 1: Predicted Physiochemical Profile

PropertyValue (Predicted/Analog Based)Impact on Workflow
Molecular Formula

Stoichiometry calculations
Molecular Weight 198.00 g/mol Reagent loading
Predicted pKa 7.6 ± 0.3Lower pH required for activation in Suzuki coupling
ClogP ~2.1Moderate lipophilicity; soluble in THF, DCM, EtOAc
H-Bond Donors 2 (Boronic acid hydroxyls)Potential for dimerization (boroxine formation)

Validated Synthetic Protocol

While transition-metal catalyzed borylation (Miyaura) is possible, the Cryogenic Lithium-Halogen Exchange is the preferred route for this scaffold due to the electron-rich nature of the ethoxy group, which can poison Pd catalysts, and the cost-effectiveness of lithiation for scale-up.

Retrosynthetic Logic

The synthesis hinges on the availability of the precursor 1-bromo-3-ethoxy-2-fluoro-5-methylbenzene . The high electronegativity of the fluorine atom at C2 actually stabilizes the C-Li intermediate formed at C1 during exchange, preventing benzyne formation if temperature is strictly controlled.

Experimental Methodology

Reagents:

  • Precursor: 1-bromo-3-ethoxy-2-fluoro-5-methylbenzene (1.0 equiv)

  • Lithium Source: n-Butyllithium (1.6 M in hexanes, 1.1 equiv)

  • Boron Source: Triisopropyl borate (

    
    , 1.2 equiv)
    
  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

  • Quench: 1M HCl[2]

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel. Flush continuously with Argon.

  • Solvation: Charge the flask with the aryl bromide precursor and anhydrous THF. Cool the system to -78°C using a dry ice/acetone bath. Critical: Ensure internal temperature reaches -75°C before proceeding.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C. The fluorine substituent exerts an inductive effect that stabilizes the lithiated species, but exceeding -60°C risks elimination to a benzyne intermediate.

    • Checkpoint: Stir for 45 minutes at -78°C. The solution typically turns a pale yellow.

  • Borylation: Add Triisopropyl borate dropwise. The reaction is exothermic; control addition rate to keep T < -65°C.

  • Equilibration: Allow the mixture to warm to room temperature (25°C) over 2 hours. The solution will become a white slurry as the lithium boronate salt precipitates.

  • Hydrolysis: Cool to 0°C. Quench with 1M HCl until pH ~3. Stir vigorously for 30 minutes to hydrolyze the boronate esters.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over

    
    . Concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/EtOAc (typically 9:1) to remove boroxine oligomers.

Workflow Diagram (Graphviz)

SynthesisWorkflow Precursor Aryl Bromide (Precursor) Intermediate Lithiated Species (Ar-Li) Precursor->Intermediate Li-Hal Exchange nBuLi n-BuLi (-78°C, THF) nBuLi->Intermediate BoronateSalt Boronate 'Ate' Complex Intermediate->BoronateSalt Electrophilic Trap Benzyne Benzyne (Side Product) Intermediate->Benzyne T > -60°C Borate B(OiPr)3 (Electrophile) Borate->BoronateSalt Product Target Boronic Acid BoronateSalt->Product Acidic Workup Hydrolysis HCl (aq) Hydrolysis Hydrolysis->Product

Figure 1: Synthetic workflow for Cryogenic Lithiation route. Note the critical temperature control to avoid benzyne formation.

Reactivity Profile: The Suzuki-Miyaura Coupling

In cross-coupling reactions, 3-Ethoxy-2-fluoro-5-methylphenylboronic acid exhibits unique behavior driven by the ortho-fluorine atom.

Mechanistic Impact of the Ortho-Fluoro Group
  • Transmetallation Acceleration: The high electronegativity of the ortho-F makes the boron center more Lewis acidic. This facilitates the formation of the hydroxyboronate anion (

    
    ) upon base addition, which is the active species for transmetallation to the Palladium center.
    
  • Steric Hindrance: While Fluorine is small (Van der Waals radius ~1.47 Å), it is large enough to induce atropisomerism if the coupling partner is also ortho-substituted. This can slow down reductive elimination but generally does not inhibit the reaction completely.

Optimization Strategy
  • Base Selection: Use weaker bases like

    
     or 
    
    
    
    . Strong bases (NaOH) may trigger protodeboronation (loss of the boron group) facilitated by the electron-withdrawing fluorine.
  • Catalyst:

    
     or Buchwald precatalysts (e.g., XPhos Pd G2) are recommended to overcome the steric bulk of the 3-ethoxy group.
    
Catalytic Cycle Diagram (Graphviz)

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd R-X Addition TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Base + Boronic Acid Boronate Activated Boronate [Ar'-B(OH)3]- Boronate->TransMet Enters Cycle RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Release

Figure 2: Suzuki-Miyaura Catalytic Cycle. The target molecule enters at the Transmetallation step as the activated boronate.

Quality Control & Handling

Characterization (NMR Expectations)
  • 
     NMR:  Expect a singlet or multiplet around -110 to -130 ppm. The signal may show coupling to the aromatic protons.
    
  • 
     NMR: 
    
    • Ethoxy:[3] A quartet (~4.1 ppm) and a triplet (~1.4 ppm).

    • Methyl:[4] A strong singlet (~2.3 ppm).

    • Aromatic: Two doublets (or multiplets) representing the H4 and H6 protons, showing meta-coupling (

      
      ).
      
  • 
     NMR:  Broad singlet at ~29-31 ppm, characteristic of boronic acids.
    
Stability & Storage
  • Boroxine Formation: Like many boronic acids, this compound spontaneously dehydrates to form a cyclic trimeric anhydride (boroxine) upon standing or heating.[5] This is reversible. To ensure accurate stoichiometry, "wet" the compound (add small amount of water/solvent) or use an excess (1.2–1.5 equiv) in reactions.

  • Protodeboronation: The ortho-fluoro group makes the C-B bond susceptible to hydrolytic cleavage under high heat (>100°C) or strong aqueous base. Store at 4°C under inert atmosphere.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.[6]

  • Ros, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids. Beilstein Journal of Organic Chemistry, 14, 2392–2403.

  • Jastrzebski, F., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents.[7] Molecules, 27(11), 3427.[7]

Sources

3-Ethoxy-2-fluoro-5-methylphenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Ethoxy-2-fluoro-5-methylphenylboronic acid , detailing its physicochemical properties, synthesis pathways, and applications in medicinal chemistry.

Core Identity & Physicochemical Profile[1][2][3][4][5]

3-Ethoxy-2-fluoro-5-methylphenylboronic acid is a specialized organoboron building block used primarily in the synthesis of complex pharmaceutical intermediates via Suzuki-Miyaura cross-coupling. Its structural motif combines the electronic modulation of a fluorine atom with the lipophilic and steric properties of ethoxy and methyl groups, making it valuable for optimizing structure-activity relationships (SAR) in drug discovery.

Molecular Specifications
PropertyValue
CAS Number 2096333-49-0
IUPAC Name (3-Ethoxy-2-fluoro-5-methylphenyl)boronic acid
Molecular Formula C₉H₁₂BFO₃
Molecular Weight 198.00 g/mol
Exact Mass 198.086 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in water
pKa (Calculated) ~8.5 (typical for arylboronic acids)
Structural Analysis

The molecule features a trisubstituted benzene ring. The fluorine atom at the 2-position (ortho to the boronic acid) exerts a significant electronic effect, lowering the pKa of the boronic acid relative to phenylboronic acid and potentially enhancing the rate of transmetallation in catalytic cycles. The 3-ethoxy group provides hydrogen-bond acceptance capability and lipophilic bulk, while the 5-methyl group adds further steric definition, often used to fill hydrophobic pockets in protein targets.

Synthesis & Manufacturing Protocols

The synthesis of 3-Ethoxy-2-fluoro-5-methylphenylboronic acid typically follows a Lithium-Halogen Exchange pathway, which ensures regioselectivity that is difficult to achieve via direct electrophilic aromatic substitution.

Retrosynthetic Analysis

The most reliable precursor is the corresponding aryl bromide: 1-Bromo-3-ethoxy-2-fluoro-5-methylbenzene . This intermediate is generated from a phenol precursor via alkylation.

Detailed Synthetic Workflow
Step 1: Etherification (Precursor Synthesis)
  • Reactants: 3-Bromo-2-fluoro-5-methylphenol, Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or Acetonitrile.

  • Conditions: 60°C, 4–12 hours.

  • Mechanism: Williamson ether synthesis. The phenoxide ion attacks the ethyl iodide to form the ethoxy ether.

Step 2: Borylation (Lithium-Halogen Exchange)
  • Reactants: 1-Bromo-3-ethoxy-2-fluoro-5-methylbenzene, n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃).

  • Solvent: Anhydrous THF.

  • Conditions: Cryogenic (-78°C) under inert atmosphere (N₂ or Ar).

  • Protocol:

    • Cool the solution of the aryl bromide in THF to -78°C.

    • Add n-BuLi dropwise.[1] The bromine is exchanged for lithium, generating the aryl lithium species. The fluorine atom stabilizes this intermediate via the inductive effect but also poses a risk of benzyne formation if the temperature rises.

    • Add Triisopropyl borate.[1][2] The aryl lithium attacks the boron center.

    • Warm to room temperature and quench with dilute aqueous HCl to hydrolyze the boronate ester to the free boronic acid.

Synthesis Pathway Diagram

SynthesisPathway Start 3-Bromo-2-fluoro- 5-methylphenol Step1 Etherification (EtI, K2CO3, DMF) Start->Step1 Inter 1-Bromo-3-ethoxy- 2-fluoro-5-methylbenzene Step1->Inter Step2 Li-Halogen Exchange (n-BuLi, -78°C, THF) Inter->Step2 Lithio Aryl-Lithium Intermediate Step2->Lithio Step3 Borate Trapping (B(OiPr)3) Lithio->Step3 Hydrolysis Acid Hydrolysis (HCl, H2O) Step3->Hydrolysis Product 3-Ethoxy-2-fluoro- 5-methylphenylboronic Acid Hydrolysis->Product

Figure 1: Step-wise synthesis pathway from the phenol precursor to the final boronic acid target.

Handling & Stability: The Boroxine Cycle

Researchers must be aware that, like many boronic acids, 3-Ethoxy-2-fluoro-5-methylphenylboronic acid exists in equilibrium with its cyclic trimeric anhydride, known as a boroxine .

  • Dehydration: Upon heating or prolonged storage under dry conditions, three molecules of the acid lose three water molecules to form the boroxine ring.

  • Reversibility: This process is reversible. In aqueous Suzuki coupling conditions (basic media), the boroxine hydrolyzes back to the active boronate species.

  • Stoichiometry: When calculating stoichiometry for reactions, assume the molecular weight of the free acid (198.00 g/mol ), as the boroxine will convert in situ.

  • Storage: Store at 2–8°C under inert gas to prevent oxidative deboronation, although the ortho-fluoro group provides some stability against oxidation compared to electron-rich non-fluorinated analogs.

Applications in Drug Discovery

The primary application of this compound is as a nucleophile in Suzuki-Miyaura Cross-Coupling reactions to form biaryl motifs common in kinase inhibitors and GPCR modulators.

Standard Coupling Protocol
  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3–5 mol%).

  • Base: K₂CO₃ or Cs₂CO₃ (2–3 equivalents).

  • Solvent System: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Temperature: 80–100°C.

Structural Advantages in Medicinal Chemistry
  • Metabolic Stability: The fluorine atom blocks metabolic oxidation at the 2-position and electronically deactivates the ring, potentially increasing half-life (t½).

  • Conformational Locking: The ortho-fluoro substituent can induce a preferred conformation in the biaryl system due to electrostatic repulsion with the lone pairs of the ethoxy oxygen or the coupling partner, reducing the entropic penalty of binding to a target protein.

References

  • ChemicalBook. (2024). 3-Ethoxy-2-fluoro-5-methylphenylboronic acid Product Properties. Retrieved from

  • Boroncore. (2024). Catalog Entry: 3-Ethoxy-2-fluoro-5-methylphenylboronic acid (CAS 2096333-49-0).[3][4] Retrieved from

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (General reference for boronic acid stability and reactivity).
  • PubChem. (2024). Compound Summary for Isomeric Boronic Acids. National Library of Medicine. Retrieved from

Sources

An In-depth Technical Guide: Fluorinated Phenylboronic Acid Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] This is not a coincidence but a deliberate strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[2][3] When this powerful tool is combined with the synthetic versatility and unique chemical properties of phenylboronic acids, a class of exceptionally valuable building blocks emerges. This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of fluorinated phenylboronic acids, moving from their fundamental physicochemical properties to their strategic application in drug discovery programs. We will explore the causality behind their utility, provide actionable experimental protocols, and present a forward-looking perspective on their role in developing the next generation of therapeutics.

The Strategic Convergence of Fluorine and Boron in Medicinal Chemistry

The success of a drug candidate hinges on a delicate balance of potency, selectivity, and "drug-like" properties (ADME - Absorption, Distribution, Metabolism, and Excretion). Fluorinated phenylboronic acids offer a unique convergence of features that allows medicinal chemists to finely tune these properties.

The "Fluorine Effect": More Than Just a Halogen

Fluorine is the most electronegative element, yet it is only slightly larger than hydrogen in terms of its van der Waals radius.[3] This unique combination allows it to exert powerful electronic effects without introducing significant steric bulk.[4] Strategic fluorination is employed to:

  • Improve Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to enzymatic cleavage. Placing fluorine at a metabolically vulnerable position (a "soft spot") can block breakdown by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1][2]

  • Modulate Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic groups or the pKa of the conjugate acids of basic groups.[5] This modulation can alter a compound's ionization state at physiological pH, directly impacting solubility, cell permeability, and target engagement.

  • Enhance Binding Affinity: Fluorine can participate in favorable electrostatic and non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can increase binding affinity and potency.[4][6]

  • Fine-Tune Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and penetrate tissues like the blood-brain barrier.[2][4]

The Versatility of Boronic Acids: A Synthetic and Pharmacological Powerhouse

Boronic acids have risen to prominence in medicinal chemistry for two primary reasons.[7] First, they are exceptionally versatile building blocks in synthesis, most notably as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[8][9] This reaction provides a robust and reliable method for forming carbon-carbon bonds, allowing for the modular assembly of complex molecular scaffolds.[6][10]

Second, the boronic acid moiety itself can act as a pharmacophore. As a Lewis acid, it can form reversible covalent bonds with nucleophilic residues (like serine or threonine) in the active sites of enzymes.[11][12] This property was famously exploited in the development of Bortezomib (Velcade®), the first boronic acid-containing drug approved by the FDA, which acts as a proteasome inhibitor for treating multiple myeloma.[11][13]

The Synergy: Creating High-Value Building Blocks

By combining fluorine substitution with the phenylboronic acid scaffold, we create building blocks that offer the best of both worlds. A medicinal chemist can use a fluorinated phenylboronic acid in a Suzuki-Miyaura coupling to introduce a metabolically stable, electronically-tuned aromatic ring into a lead compound. This allows for rapid exploration of the structure-activity relationship (SAR) while simultaneously addressing potential pharmacokinetic liabilities.[6]

Physicochemical Properties of Fluorinated Phenylboronic Acids

The number and position of fluorine atoms on the phenyl ring have a profound and predictable impact on the building block's properties. Understanding these relationships is critical for rational drug design.

Electronic Effects and Acidity (pKa)

The boronic acid functional group is a Lewis acid. The introduction of electron-withdrawing fluorine atoms to the phenyl ring increases the acidity of the boron center, resulting in a lower pKa value.[12][14] This increased acidity is crucial as it can enhance the boronic acid's ability to interact with biological targets or influence its reactivity in chemical transformations.[15] The effect is generally additive and dependent on the fluorine's position relative to the boronic acid group.

CompoundSubstitution PatternApproximate pKa
Phenylboronic AcidUnsubstituted8.83[16]
4-Fluorophenylboronic Acidpara-F8.77[15]
2-Fluorophenylboronic Acidortho-F~7.8 (acidity enhanced by intramolecular H-bond)[17]
3,5-Difluorophenylboronic Acidmeta, meta-di-F~7.2[18]
2,3,4,5,6-Pentafluorophenylboronic AcidPenta-F~6.4[14]
4-(Trifluoromethyl)phenylboronic Acidpara-CF₃7.82[19]
2-Formyl-5-(Trifluoromethyl)phenylboronic Acidortho-CHO, meta-CF₃5.67[20]

Note: pKa values are approximate and can vary based on measurement conditions. The general trend of increasing acidity with increased fluorine substitution is the key takeaway.

Stability and Handling Considerations

A primary challenge when working with arylboronic acids, particularly those bearing strong electron-withdrawing groups, is their susceptibility to protodeboronation .[21] This is a process where the C-B bond is cleaved, replacing the boronic acid with a hydrogen atom, especially in the presence of a base. This is a significant issue in Suzuki-Miyaura coupling reactions. The use of milder bases (e.g., CsF, K₃PO₄) and carefully controlled reaction conditions can help mitigate this side reaction.[21][22] Many fluorinated phenylboronic acids are stable, crystalline solids that are easy to handle, though they should be stored in a dry environment to prevent dehydration to the corresponding boroxine anhydride.

Key Applications in Medicinal Chemistry

Fluorinated phenylboronic acids are not just synthetic intermediates; they are strategic tools used throughout the drug discovery pipeline.

DrugDiscoveryWorkflow cluster_0 Discovery & Optimization cluster_1 SAR Cycle FPBA Fluorinated Phenylboronic Acid Building Block Suzuki Suzuki-Miyaura Cross-Coupling FPBA->Suzuki Library Compound Library Generation Suzuki->Library LeadOpt Lead Optimization (SAR Exploration) Suzuki->LeadOpt HTS High-Throughput Screening (HTS) Library->HTS Hit Hit Identification HTS->Hit Hit->LeadOpt PCC Preclinical Candidate Selection LeadOpt->PCC MetStab Improve Metabolic Stability LeadOpt->MetStab Potency Enhance Potency LeadOpt->Potency PK Tune PK Properties LeadOpt->PK MetStab->Suzuki Potency->Suzuki PK->Suzuki

Caption: Role of Fluorinated Phenylboronic Acids in Drug Discovery.

Scaffold Elaboration via Suzuki-Miyaura Cross-Coupling

This is the most widespread application. The Suzuki-Miyaura reaction enables the efficient formation of a C(sp²)-C(sp²) bond between the fluorinated phenylboronic acid and an aryl or heteroaryl halide (or triflate).[9][10] This allows chemists to rapidly introduce a fluorinated aromatic moiety into a complex molecule to probe its effect on biological activity and ADME properties.[6][23] The reaction is prized for its functional group tolerance and generally mild conditions.

SuzukiCycle pd0 Pd(0)L₂ pdiia Ar¹-Pd(II)-X L₂ pd0->pdiia Oxidative Addition pdiib Ar¹-Pd(II)-Ar² L₂ pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Coupled Product (Ar¹-Ar²) pdiib->product start Aryl Halide (Ar¹-X) start->pdiia boronic Fluorinated Phenylboronic Acid (Ar²-B(OH)₂) + Base boronic->pdiia

Sources

3-Ethoxy-2-fluoro-5-methylphenylboronic acid MSDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2096333-49-0[1][2][3]

Executive Summary

This technical guide provides an in-depth analysis of 3-Ethoxy-2-fluoro-5-methylphenylboronic acid , a specialized organoboron building block used primarily in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura cross-coupling.

As a Senior Application Scientist, I have structured this document to move beyond basic MSDS parameters. It addresses the critical stability equilibrium (boronic acid vs. boroxine) that often confuses researchers, provides optimized handling protocols for fluorinated aromatics, and details specific safety measures required for this substituted phenylboronic acid.

Part 1: Chemical Identity & Physicochemical Profile[4]

Molecular Identification
ParameterDetail
Chemical Name 3-Ethoxy-2-fluoro-5-methylphenylboronic acid
CAS Number 2096333-49-0
Molecular Formula C₉H₁₂BFO₃
Molecular Weight 198.00 g/mol
Structural Features [1][2] • C1: Boronic Acid [-B(OH)₂]• C2: Fluorine [-F] (Ortho-effect)• C3: Ethoxy [-OCH₂CH₃]• C5: Methyl [-CH₃]
Physical State White to off-white solid powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in non-polar solvents (Hexane).
Structural Insight

The 2-fluoro substituent is the defining feature of this molecule's reactivity. Positioned ortho to the boron atom, the fluorine atom exerts an electron-withdrawing inductive effect (-I), increasing the Lewis acidity of the boron center compared to non-fluorinated analogues. However, the 3-ethoxy group provides electron donation (+M), modulating this acidity.

Practical Implication: This substitution pattern affects the rate of transmetallation in Suzuki couplings and makes the molecule susceptible to protodeboronation under highly basic/aqueous conditions if not managed correctly.

Part 2: Hazard Identification & Safety (GHS)[6]

While this specific analog is a research chemical, its hazard profile is consistent with the fluorinated phenylboronic acid class.

GHS Classification[6]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Toxicology & Handling Logic

Why it matters: Fluorinated aromatics often possess higher lipophilicity than their non-fluorinated counterparts, potentially increasing skin absorption rates.

  • Eye Contact: Boronic acids are mild acids; contact causes immediate irritation.

  • Inhalation: Dust inhalation can trigger mucosal inflammation.

  • Ingestion: Low acute toxicity expected, but metabolic breakdown may release fluoride ions (though unlikely to reach toxic thresholds in research quantities).

PPE & Engineering Controls
  • Respiratory: Use a NIOSH-approved N95 or P100 particulate respirator if handling >500mg outside a fume hood.

  • Skin: Nitrile gloves (minimum 0.11 mm thickness) are required. Latex is not recommended due to the lipophilic nature of the ethoxy/fluoro combination.

  • Ventilation: Always handle solid powder in a chemical fume hood to prevent dust generation.

Part 3: Stability, Storage & The Boroxine Equilibrium

The #1 Issue in Purity Analysis: Researchers often discard high-quality boronic acids believing them to be impure because elemental analysis or melting points deviate from theoretical values. This is usually due to boroxine formation , not decomposition.

The Boroxine Cycle

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is a reversible equilibrium driven by heat and low humidity.

  • 3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

The 2-fluoro substituent in CAS 2096333-49-0 can sterically hinder this trimerization slightly, but the equilibrium still exists.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Keep container tightly sealed. While not strictly air-sensitive, long-term exposure to moist air can cause inconsistent stoichiometry (varying water content).

  • Long-term: For storage >6 months, flush headspace with Nitrogen/Argon to prevent oxidative deborylation (replacement of Boron with an -OH group), which is accelerated by the electron-rich 3-ethoxy group.

Visualizing the Stability Logic

StorageLogic cluster_protocol Storage Protocol Boronic Boronic Acid Form (Active Reagent) Boroxine Boroxine Trimer (Anhydride Form) Boronic->Boroxine Dehydration (-H2O) Oxidation Phenol Derivative (Irreversible Impurity) Boronic->Oxidation Oxidative Deborylation Boroxine->Boronic Rehydration (+H2O) Heat Heat / Vacuum Heat->Boroxine Promotes Water Water / Humidity Water->Boronic Promotes Air O2 / Light Air->Oxidation Causes Store at 4°C Store at 4°C Seal Tightly Seal Tightly

Figure 1: The reversible equilibrium between boronic acid and boroxine, contrasted with irreversible oxidative degradation.

Part 4: Synthetic Utility & Protocols

Quality Control (Purity Check)

Before running a reaction, confirm the stoichiometry.

  • NMR Solvent: Dissolve sample in DMSO-d6 with a drop of D₂O.

  • Mechanism: The D₂O/DMSO mixture forces the hydrolysis of any boroxine back to the monomeric boronic acid [-B(OH)₂], ensuring a clean single set of peaks.

  • Integration: Integrate the aromatic protons relative to the methyl (C5-Me) or ethoxy (C3-OEt) signals. If using CDCl₃ (without water), you may see broadened or split peaks due to the monomer/trimer mixture.

Optimized Suzuki-Miyaura Coupling

The 2-fluoro group creates steric bulk near the boron center. Standard conditions may be sluggish.

Recommended Protocol:

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) is robust for sterically hindered arylboronic acids.

  • Base: K₃PO₄ (3.0 eq) is preferred over Na₂CO₃ to minimize protodeboronation of the fluoro-aromatic ring.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (using S-Phos if very hindered).

  • Temperature: 80–100°C.

Reaction Workflow Visualization

SuzukiCycle Start Start: Aryl Halide (Ar-X) + Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + Base (K3PO4) TransMetal Transmetallation (Critical Step for 2-F-Boronic Acid) BaseStep->TransMetal RedElim Reductive Elimination (Product Formation) TransMetal->RedElim Ar-Pd-Ar' Note Note: The 2-Fluoro group slows Transmetallation. Requires strong base/active catalyst. TransMetal->Note RedElim->Start Regenerate Pd(0) BoronicInput Input: 3-Ethoxy-2-fluoro-5-methylphenylboronic acid BoronicInput->TransMetal Activated by Base

Figure 2: The catalytic cycle highlighting the critical transmetallation step where the steric/electronic effects of the 2-fluoro substituent are most relevant.

Part 5: Emergency Protocols

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes. The lipophilic nature requires thorough washing, not just rinsing.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses.[3] Seek medical attention if redness persists.
Spill (>1g) Dampen the solid with water (to prevent dust) before sweeping. Place in a sealed container.
Fire Use Water Spray, CO₂, or Dry Chemical.[3] Boron compounds can emit green smoke/flame but are not highly flammable.

References

  • PubChem Compound Summary. (n.d.). 3-Ethoxy-2-fluoro-5-methylphenylboronic acid (CID 136276856). National Center for Biotechnology Information. Retrieved from [Link]

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine Equilibrium).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

Sources

Methodological & Application

Application Note: Optimization of Suzuki-Miyaura Coupling for 3-Ethoxy-2-fluoro-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the Suzuki-Miyaura cross-coupling of 3-Ethoxy-2-fluoro-5-methylphenylboronic acid .

The presence of the ortho-fluorine atom, combined with the electron-donating ethoxy group, creates a specific stability profile that requires tailored reaction conditions to prevent protodeboronation —the primary failure mode for this class of substrates.

Substrate Analysis & Mechanistic Insight

Physicochemical Profile
  • Substrate: 3-Ethoxy-2-fluoro-5-methylphenylboronic acid

  • Electronic Environment:

    • 2-Fluoro (Ortho): Significantly increases the Lewis acidity of the boron center, facilitating rapid formation of the boronate anion (

      
      ). However, this species is thermodynamically unstable and prone to hydrolysis (protodeboronation).
      
    • 3-Ethoxy (Meta to B, Ortho to F): A strong

      
      -donor. While meta to the boron, it increases the electron density of the aromatic ring, potentially stabilizing the protonated intermediate required for deboronation.
      
    • 5-Methyl: Weakly activating; adds lipophilicity.

The Failure Mode: Protodeboronation

For ortho-fluoro boronic acids, the rate of protodeboronation (


) often exceeds the rate of transmetallation (

), especially in aqueous basic media. The fluorine atom can stabilize the transition state for ipso-protonation or facilitate base-catalyzed cleavage.

Key Insight: To achieve high yields, one must accelerate transmetallation (using active catalysts) while suppressing deboronation (limiting water/base exposure).

Protodeboronation BoronicAcid Boronic Acid (Neutral) Boronate Boronate Anion (Activated) BoronicAcid->Boronate + Base (OH-) Pd_Complex Pd(II)-Ar Halide Boronate->Pd_Complex Transmetallation (Rate Limiting) Deboronation Protodeboronation (Ar-H + B(OH)3) Boronate->Deboronation k_debor >> k_trans (Promoted by H2O/Base) Product Cross-Coupled Product Pd_Complex->Product Reductive Elimination

Figure 1: Competitive pathways. The boronate anion is the branching point between productive coupling and destructive deboronation.

Recommended Reaction Conditions

The following protocols are ranked by "Success Probability" based on the stability profile of ortho-fluoro boronic acids.

Summary of Conditions
ParameterProtocol A (Robust/Anhydrous) Protocol B (Standard Aqueous) Protocol C (Slow Release)
Use Case Primary Recommendation. High yields, prevents deboronation.Simple substrates, initial screening.Highly unstable substrates (if A fails).
Catalyst XPhos Pd G4 (or SPhos Pd G4)Pd(dppf)Cl₂·CH₂Cl₂Pd(OAc)₂ + SPhos
Ligand Role Bulky phosphine accelerates transmetallation.Bidentate ligand stabilizes Pd.High activity.
Base K₃PO₄ (Anhydrous) K₂CO₃ (2M Aqueous)K₃PO₄ (Anhydrous)
Solvent 1,4-Dioxane or Toluene 1,4-Dioxane / Water (4:1)n-Butanol / Toluene
Temp 80–100 °C60–90 °C100 °C
Additives NoneNoneMIDA Boronate (Precursor)

Detailed Experimental Protocols

Protocol A: Anhydrous High-Activity Coupling (Recommended)

Rationale: Eliminating water minimizes the concentration of the hydrolytic species responsible for deboronation. XPhos is exceptionally efficient at coupling sterically hindered or electronically deactivated boronates.

Materials:

  • Aryl Halide (1.0 equiv)

  • 3-Ethoxy-2-fluoro-5-methylphenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.02 – 0.05 equiv) [CAS: 1599466-81-5]

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground, anhydrous (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration wrt halide)

Step-by-Step:

  • Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, K₃PO₄, and XPhos Pd G4.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes (evacuate/backfill x3).

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat the block to 90 °C with vigorous stirring (1000 rpm).

    • Note: Vigorous stirring is critical for heterogeneous bases.

  • Monitoring: Check by LCMS at 1 hour. If conversion is <50%, add 10% volume of degassed water (controlled activation) or raise temp to 100 °C.

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: Standard Aqueous Conditions (Baseline)

Rationale: If the specific aryl halide partner is highly reactive (e.g., an electron-deficient aryl iodide), standard conditions may suffice and are cheaper.

Materials:

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ or Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (or DME)

Step-by-Step:

  • Dissolve Aryl Halide and Boronic Acid (1.3 equiv) in Dioxane.

  • Add Pd(dppf)Cl₂ catalyst. Purge with inert gas.

  • Add degassed aqueous base solution.

  • Heat to 80 °C .

  • Critical Check: If LCMS shows the mass of the deboronated byproduct (3-ethoxy-4-fluorotoluene, M-B(OH)₂ + H), abort and switch to Protocol A.

Troubleshooting & Optimization Logic

Use this decision tree to navigate experimental hurdles.

Optimization Start Start: Protocol A (Anhydrous K3PO4 / XPhos) Check Analyze LCMS (1-2 Hours) Start->Check Success High Yield >80% Check->Success Clean conversion Deboronation Issue: Protodeboronation (Ar-H observed) Check->Deboronation Ar-H byproduct NoReaction Issue: Low Conversion (SM remaining) Check->NoReaction SM intact Sol_Debor Strategy: 1. Switch to CsF (Base) 2. Use MIDA Boronate 3. Lower Temp (60°C) Deboronation->Sol_Debor Sol_NoRxn Strategy: 1. Add trace water (activator) 2. Switch to SPhos Pd G4 3. Switch to Pd-175 (precatalyst) NoReaction->Sol_NoRxn

Figure 2: Troubleshooting logic for ortho-fluoro boronic acid coupling.

Critical "Tips & Tricks" for this Substrate
  • Boronate Ester Alternative: If the boronic acid degrades too fast, convert it to the Pinacol Ester in situ or prior to coupling. Pinacol esters are significantly more stable toward protodeboronation than the free acid [1].

  • Base Sensitivity: Avoid strong hydroxide bases (NaOH, KOH). Phosphate (K₃PO₄) or Fluoride (CsF) sources are superior for fluorinated boronic acids [2].

  • Catalyst Loading: Do not skimp on catalyst. Use 5 mol% initially. The goal is to make the productive cycle faster than the decomposition cycle.

References

  • Kinetic Stability of Boronic Acids: Lloyd-Jones, G. C., et al. "Kinetics and Mechanism of the Protodeboronation of Areneboronic Acids." J. Am. Chem. Soc., 2016 , 138, 969–979.

  • Fluoride Activation Strategy: Korenaga, T., et al. "Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid." Org.[1][2][3][4] Lett., 2005 , 7, 4915-4917.

  • Buchwald Precatalysts (XPhos/SPhos): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chem. Sci., 2013 , 4, 916-920.

  • MIDA Boronates (Slow Release): Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc., 2007 , 129, 6716–6717.[1]

Sources

Application Note: High-Fidelity Cross-Coupling of 3-Ethoxy-2-fluoro-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

3-Ethoxy-2-fluoro-5-methylphenylboronic acid represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors where the 2-fluoro substitution modulates metabolic stability and conformation. However, this specific substitution pattern presents a classic "perfect storm" for synthetic failure:

  • Protodeboronation: The ortho-fluorine atom exerts a strong inductive effect (

    
    ), significantly increasing the Lewis acidity of the boron center. Under basic aqueous conditions, this facilitates rapid hydrolysis of the C-B bond, yielding the defunctionalized byproduct (3-ethoxy-4-fluorotoluene) before coupling can occur.
    
  • Steric Impedance: The ortho-substituent retards the rate of transmetalation, the critical step where the boronate transfers the aryl group to the palladium center.

This guide provides a validated workflow to bypass these failure modes, utilizing advanced precatalyst architectures to outcompete the decomposition pathway.

Substrate Properties
PropertySpecificationCritical Implication
Structure 3-EtO-2-F-5-Me-Ph-B(OH)₂2-Fluoro: High risk of C-B bond hydrolysis.
Electronic Nature Electron-Rich (Meta-Ethoxy)Activates ring, but ortho-F dominates B-stability.
Stability Low in basic aqueous mediaRequirement: Fast catalyst or anhydrous conditions.

Mechanistic Insight: The "Race Against Time"

To successfully couple this substrate, one must understand the kinetic competition between the productive Transmetalation and the destructive Protodeboronation .

  • Pathway A (Productive): The activated boronate attacks the Pd(II) center.

  • Pathway B (Destructive): Base/Water attacks the boron, leading to an intermediate that collapses to protonate the carbon ipso to the boron.

Key Insight: We cannot easily stop Pathway B if water/base is present. Therefore, we must accelerate Pathway A using bulky, electron-rich ligands (e.g., Buchwald Biarylphosphines) that facilitate rapid transmetalation.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd Ar-X BaseStep Base Activation (Pd-Ar-OH or Ar-B(OH)3-) OxAdd->BaseStep Base TransMet Transmetalation (Rate Determining) BaseStep->TransMet Ar'-B(OH)2 Deboronation PROTODEBORONATION (Major Failure Mode) BaseStep->Deboronation Slow Transmetalation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Byproduct Defunctionalized Arene (Ar-H) Deboronation->Byproduct

Figure 1: Kinetic competition in the Suzuki-Miyaura cycle. Success depends on Transmetalation (


) > Protodeboronation (

).

Experimental Protocols

Protocol A: The "High-Performance" Method (Recommended)

Best for: High-value coupling partners, scale-up, and preventing deboronation. Rationale: Uses XPhos Pd G3/G4 .[1] The XPhos ligand creates a protective steric pocket that accelerates transmetalation while the precatalyst ensures rapid initiation, minimizing the time the boronic acid sits in the basic soup.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3-Ethoxy-2-fluoro-5-methylphenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-4 mol%) [Sigma-Aldrich: 763381]

  • Base:

    
     (0.5 M in water, 2.0 equiv)
    
  • Solvent: THF (Tetrahydrofuran)

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 3 cycles (Vac/Fill).

  • Solvent: Add degassed THF (4 mL) via syringe.

  • Activation: Add degassed 0.5 M aqueous

    
     (4 mL) via syringe.
    
    • Note: The biphasic nature helps limit the concentration of dissolved base in the organic phase, slowing deboronation.

  • Reaction: Stir vigorously at 40 °C .

    • Why 40 °C? Higher temperatures (

      
       °C) accelerate deboronation faster than coupling for this specific substrate.
      
  • Monitor: Check LCMS at 30 mins. If conversion is low, raise to 60 °C.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    .
    
Protocol B: The "Anhydrous" Method (Alternative)

Best for: Substrates completely intolerant of water. Rationale: Eliminates water to shut down the hydrolytic deboronation pathway entirely.

Reagents:

  • Catalyst:

    
     (5 mol%) + SPhos (10 mol%)
    
  • Base:

    
     (powdered, dry, 2.0 equiv)
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Combine Aryl Halide, Boronic Acid,

    
    , SPhos, and 
    
    
    
    in a vial.
  • Purge thoroughly with Argon.

  • Add anhydrous Toluene.

  • Heat to 80-100 °C.

    • Note: Without water, the boronic acid is less reactive (activation requires formation of a boronate species), so higher heat is necessary and safer.

Optimization Workflow & Decision Tree

Use this logic flow to determine the optimal conditions for your specific electrophile (coupling partner).

OptimizationFlow Start Start: 3-EtO-2-F-5-Me-Ph-B(OH)2 Electrophile Electrophile Type? Start->Electrophile Std Aryl Bromide/Iodide (Non-hindered) Electrophile->Std Easy Diff Aryl Chloride or Heterocycle (e.g., Pyridine) Electrophile->Diff Hard CondA Protocol A: XPhos Pd G3, K3PO4 THF/H2O, 40°C Std->CondA Diff->CondA Check Check LCMS @ 1hr CondA->Check CondB Protocol B: Pd(OAc)2/SPhos, Cs2CO3 Toluene, 100°C Success >90% Conv. Proceed to Workup Check->Success Good Fail1 Protodeboronation Obs. (Ar-H formed) Check->Fail1 Ar-H Fail2 No Reaction (SM remaining) Check->Fail2 SM Soln1 Switch to MIDA Boronate or Anhydrous Conditions Fail1->Soln1 Soln2 Increase Temp to 80°C or Switch to RuPhos Fail2->Soln2

Figure 2: Strategic decision tree for optimizing reaction conditions.

Troubleshooting & Critical Parameters

ObservationDiagnosisCorrective Action
Major peak is Ar-H (Deboronation) Base/Water concentration is too high; Catalyst is too slow.1. Switch to Protocol B (Anhydrous).2. Use MIDA Boronate ester instead of acid.3. Add Boronic Acid slowly (syringe pump) to maintain low steady-state conc.
Homocoupling of Boronic Acid Oxidative coupling occurring.1. Degas solvents more rigorously (Freeze-Pump-Thaw).2. Reduce catalyst loading slightly.
No Conversion (Stalled) Catalyst deactivation or steric bulk.1. Switch ligand to Sphos or RuPhos (better for sterics).2. Increase temperature (only if deboronation is not observed).
Black Precipitate (Pd Black) Catalyst decomposition.Ligand is insufficient to stabilize Pd. Increase Ligand:Pd ratio to 2:1 or use G3/G4 precatalysts.

References

  • General Mechanism & Side Reactions

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.
  • Buchwald Precatalyst Utility

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166.
  • Protodeboronation of 2-Fluoroarylboronic Acids

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanistic Insights. Journal of the American Chemical Society, 138(29), 9145–9157.
  • Anhydrous Coupling Strategies

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

Optimizing catalyst loading for sterically hindered fluorophenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Catalyst Loading for Sterically Hindered Fluorophenylboronic Acids

Executive Summary & Challenge Definition

Coupling sterically hindered fluorophenylboronic acids (e.g., 2,6-difluorophenylboronic acid) presents a dual kinetic challenge often described as the "Steric-Electronic Trap."

  • Steric Hindrance: Bulky ortho-substituents impede the approach of the boronate species to the palladium center during transmetallation, the rate-determining step (RDS) in hindered systems.

  • Electronic Destabilization: Fluorine atoms are highly electron-withdrawing (

    
    ). While this facilitates the formation of the reactive boronate species, it simultaneously destabilizes the C-B bond, dramatically accelerating protodeboronation  (hydrolytic cleavage of the C-B bond) over the desired transmetallation.
    

The Consequence: Standard protocols (e.g., Pd(PPh


)

, Na

CO

) fail, resulting in low yields and high consumption of expensive fluorinated building blocks. This guide details a protocol to decouple these competing pathways and minimize catalyst loading (<1.0 mol%) without sacrificing yield.

Mechanistic Insight: The Race Against Protodeboronation

To optimize loading, one must understand that adding more catalyst does not always solve the problem if the rate of protodeboronation (


) exceeds the rate of transmetallation (

).

Figure 1: Competing Kinetic Pathways

G cluster_0 Activation Equilibrium BoronicAcid Ar-B(OH)2 (Stable Reservoir) Boronate [Ar-B(OH)3]- (Reactive Species) BoronicAcid->Boronate + Base (OH-) Boronate->BoronicAcid - Base Transmetallation Transmetallation (k_trans) Boronate->Transmetallation Protodeboronation Protodeboronation (k_proto) Boronate->Protodeboronation H2O / Slow Transmetallation Pd_Complex L-Pd(II)-Ar'-X (Oxidative Addition Complex) Pd_Complex->Transmetallation Product Coupled Product (Ar-Ar') Transmetallation->Product Reductive Elimination Waste Ar-H + B(OH)3 (De-boronated Waste) Protodeboronation->Waste

Caption: Kinetic competition between productive transmetallation and destructive protodeboronation. Steric bulk slows k_trans, allowing k_proto to dominate.

Catalyst Selection Guide

For hindered fluorinated substrates, standard phosphines (PPh


, dppf) are insufficient. You require ligands that create a "flexible steric pocket" to accommodate the bulk while being electron-rich enough to accelerate oxidative addition.

Table 1: Recommended Catalyst Systems

Catalyst ClassSpecific Pre-catalystLigand FeaturesBest For...[1]
Pd-PEPPSI Pd-PEPPSI-IPent Extremely bulky "flexible" NHC ligand (Isopentyl).[2]Top Pick: Tetra-ortho-substituted biaryls; highly resistant to air/moisture [1].
Buchwald G4 XPhos Pd G4 Biaryl phosphine; dicyclohexyl groups provide bulk.[3]General hindered couplings; excellent stability.
Buchwald G4 SPhos Pd G4 Biaryl phosphine; methoxy groups provide stability.Electron-rich partners; slightly less hindered cases.
Heterogeneous Pd-PEPPSI-CMP Conjugated Microporous Polymer support.[4]Process scale-up where metal scavenging is critical [2].

Recommendation: Start with Pd-PEPPSI-IPent or XPhos Pd G4 . These systems often allow loading reduction to 0.5–1.0 mol% due to their high turnover frequency (TOF).

Protocol: Stepwise Loading Optimization

Do not simply titrate catalyst loading down. Use this structured approach to identify the "Cliff Point"—the loading where the reaction rate collapses.

Phase 1: The "High-Activity" Screen (Qualitative)

Goal: Identify the ligand/base combination that achieves >90% conversion at standard loading (2-3 mol%).

  • Conditions:

    • Substrates: 1.0 equiv Aryl Halide, 1.5 equiv Fluorophenylboronic acid (Excess is crucial to combat protodeboronation).

    • Catalyst: 2.5 mol% Pd source.

    • Solvent: THF/Water (10:1) or Dioxane/Water (4:1). Water is required for the boronic acid activation cycle.

    • Base: K

      
      PO
      
      
      
      (3.0 equiv). Avoid carbonates if protodeboronation is high; phosphate buffers pH better.
    • Temp: 60°C - 80°C.

  • Run parallel reactions with Pd-PEPPSI-IPent, XPhos Pd G4, and SPhos Pd G4.

  • Analyze via UPLC/HPLC at 2 hours. Select the system with the highest product/protodeboronation ratio.

Phase 2: Loading De-escalation (Quantitative)

Goal: Determine the Minimum Effective Loading (MEL).

Perform a Design of Experiment (DoE) or a focused array reducing catalyst loading logarithmically.

Experimental Setup:

  • Scale: 0.5 mmol.

  • Concentration: 0.25 M (High concentration favors bimolecular coupling over unimolecular protodeboronation).

Table 2: De-escalation Array

EntryCatalyst Loading (mol%)Boronic Acid (Equiv)Expected Outcome
12.001.2Full Conversion (Baseline)
21.001.2Full Conversion (Target)
30.501.2Potential stalling
40.251.2Likely incomplete
51.001.5 Optimization Control: Does excess boron rescue the yield?
Phase 3: Controlled Addition (The "Slow Release" Protocol)

If protodeboronation dominates even at high loading, you must alter the concentration of the boronate species, not just the catalyst.

Protocol:

  • Dissolve the Aryl Halide, Catalyst, and Base in the reaction solvent at reaction temperature (e.g., 80°C).

  • Dissolve the Fluorophenylboronic acid in a separate vial of solvent.

  • Syringe Pump Addition: Add the boronic acid solution slowly over 1–2 hours.

    • Why? This keeps the instantaneous concentration of the unstable boronate anion low, favoring the fast reaction with the Pd-catalyst over the first-order decomposition pathway [3].

Optimization Workflow Diagram

Figure 2: Decision Tree for Process Optimization

Optimization Start Start Optimization Screen Phase 1: Ligand Screen (2.5 mol%, 1.5 eq Boron) Start->Screen CheckConv Conversion > 90%? Screen->CheckConv ReduceLoad Phase 2: Reduce Loading (1.0 -> 0.5 -> 0.1 mol%) CheckConv->ReduceLoad Yes AnalyzeWaste Analyze Side Products CheckConv->AnalyzeWaste No Final Final Process Conditions ReduceLoad->Final ProtoHigh High Protodeboronation? AnalyzeWaste->ProtoHigh SlowAdd Implement Slow Addition of Boronic Acid ProtoHigh->SlowAdd Yes ChangeBase Switch Base (K3PO4 -> CsF) or use Boronic Ester ProtoHigh->ChangeBase No (Stalled Catalyst) SlowAdd->ReduceLoad ChangeBase->Screen

Caption: Logic flow for troubleshooting low yields and optimizing catalyst loading.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
High Protodeboronation (>20% Ar-H)Boronate concentration too high; Base too strong.1. Use Slow Addition of boronic acid.2. Switch to anhydrous conditions with CsF or K

PO

.3. Use MIDA boronates (slow release).
Homocoupling (Ar-Ar)Oxygen present; Pd(II) reduction issues.[1][5]1. Degas solvents vigorously (sparging Ar for 20 min).2. Ensure excess reductant (alcohol solvent or added ligand).
Reaction Stalls at 60%Catalyst death (Pd black formation).1. Add surfactant (TPGS-750-M) to stabilize nanoparticles.2. Switch to Pd-PEPPSI-IPent (higher stability).
Incomplete Conversion Steric bulk preventing transmetallation.1. Increase Temp to >100°C (requires sealed tube if THF).2. Switch solvent to 1,4-Dioxane or Toluene/Water .

References

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition. Link

  • Szostak, M., et al. (2017).[6] "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides." Journal of Organic Chemistry. Link

  • Lloyd-Jones, G. C., et al. (2022). "Kinetics and Mechanism of Protodeboronation of Fluorinated Boronic Acids." Journal of the American Chemical Society. (Contextualized from general protodeboronation studies). Link

  • Buchwald, S. L., et al. (2015).[7] "Rational Ligand Design for the Arylation of Hindered Primary Amines." Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). "Optimizing Suzuki Coupling Reactions with Vinylboronic Acids." Link

Disclaimer: This protocol assumes standard safety practices for handling palladium catalysts and fluorinated aromatics. Always consult SDS before handling.

Sources

Scalable synthesis of drug intermediates using CAS 2096333-49-0

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Biaryl Drug Intermediates using CAS 2096333-49-0

Executive Summary

This application note details the scalable synthesis and utilization of CAS 2096333-49-0 (3-Ethoxy-2-fluoro-5-methylphenylboronic acid), a critical organoboron building block. This intermediate is structurally significant for the construction of atropisomeric biaryl scaffolds , a motif increasingly prevalent in kinase inhibitors targeting KRAS G12C (e.g., Sotorasib analogs) and BTK .

The protocol addresses the specific challenges of sterically hindered Suzuki-Miyaura cross-couplings , offering a robust, self-validating workflow for coupling this boronic acid with heteroaryl halides. We focus on overcoming protodeboronation, managing catalyst turnover in scale-up, and ensuring high atroposelectivity where applicable.

Chemical Identity & Properties

PropertyDescription
CAS Number 2096333-49-0
Chemical Name (3-Ethoxy-2-fluoro-5-methylphenyl)boronic acid
Molecular Formula C₉H₁₂BFO₃
Molecular Weight 197.99 g/mol
Physical State White to off-white solid
Solubility Soluble in MeOH, DMSO, THF; sparingly soluble in water
Key Reactivity Suzuki-Miyaura Coupling Partner (Nucleophile)
Storage 2-8°C, Hygroscopic (Store under Argon/Nitrogen)

Structural Significance: The 2-fluoro-3-ethoxy substitution pattern creates significant steric bulk around the boron center. This steric hindrance serves two purposes in drug design:

  • Conformational Lock: It restricts rotation around the biaryl axis, often essential for binding efficacy in kinase pockets (e.g., locking the molecule in an active atropisomer).

  • Metabolic Stability: The fluoro group blocks metabolic oxidation at the ortho-position.

Process Development Challenges

Scaling the use of CAS 2096333-49-0 presents three primary chemical engineering challenges:

  • Protodeboronation: Electron-rich, ortho-substituted aryl boronic acids are prone to hydrolytic deboronation (loss of the B(OH)₂ group) under basic, aqueous conditions at high temperatures, reducing yield.

  • Steric Hindrance: The ortho-fluoro and meta-ethoxy groups impede the transmetallation step in the catalytic cycle, requiring specialized phosphine ligands.

  • Stoichiometry Control: In large-scale reactors, excess boronic acid (often 1.2–1.5 equiv) is costly and complicates purification.

Protocol: Scalable Suzuki-Miyaura Coupling

This protocol describes the coupling of CAS 2096333-49-0 with a model heteroaryl chloride (e.g., a substituted chloropyrimidine or chloropyridine), a standard step in synthesizing KRAS/BTK inhibitor cores.

Reaction Scheme & Mechanism

The reaction utilizes a Pd(0)/Pd(II) catalytic cycle facilitated by a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos) to accelerate oxidative addition and transmetallation.

ReactionScheme Boronic CAS 2096333-49-0 (Boronic Acid) Intermediate Pd-Complex (Oxidative Addition) Boronic->Intermediate Transmetallation Halide Heteroaryl Chloride (Electrophile) Halide->Intermediate Oxidative Addition Catalyst Pd(OAc)2 / XPhos (Catalyst System) Catalyst->Intermediate Base K3PO4 (aq) (Base) Base->Intermediate Activation Product Biaryl Drug Intermediate (C-C Bond Formed) Intermediate->Product Reductive Elimination

Figure 1: Catalytic cycle for the Suzuki coupling of CAS 2096333-49-0.

Step-by-Step Methodology

Reagents:

  • Limiting Reagent: Heteroaryl Chloride (1.0 equiv)

  • Nucleophile: CAS 2096333-49-0 (1.15 equiv)

  • Catalyst: Pd(OAc)₂ (1 mol%) + XPhos (2 mol%) OR Pd(dppf)Cl₂ (for less hindered substrates).

  • Base: K₃PO₄ (2.0 equiv, 3M aqueous solution).

  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

Procedure:

  • Inerting: Charge the reactor with the Heteroaryl Chloride and CAS 2096333-49-0. Evacuate and backfill with Nitrogen (3x) to remove oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Solvent Addition: Add degassed 1,4-Dioxane. Agitate at 200 RPM until solids are dispersed.

  • Catalyst Charge: Add the Pd catalyst and Ligand. Note: Pre-complexation of Pd/Ligand in a small solvent volume for 15 mins can improve activity.

  • Base Addition: Add the degassed K₃PO₄ solution. The mixture will become biphasic.

  • Reaction: Heat the jacket to 85°C .

    • Process Control (IPC): Monitor by HPLC at 2 hours. Look for the disappearance of the aryl chloride.

    • Target: >98% conversion. If stalled, add 0.1 equiv of boronic acid.

  • Workup:

    • Cool to 25°C.

    • Separate phases.[1] Extract the aqueous layer with Ethyl Acetate (2x).

    • Combine organics and wash with Brine (1x).

    • Scavenging: Treat the organic layer with SiliaMetS® Thiol or activated carbon (5 wt%) for 2 hours at 50°C to remove residual Palladium. Filter through Celite.

  • Crystallization: Swap solvent to Ethanol/Heptane to induce crystallization of the product.

Quality Control & Self-Validation

To ensure the protocol is self-validating, the following analytical checkpoints must be met:

CheckpointMethodAcceptance CriteriaRemediation
Input Purity HPLCCAS 2096333-49-0 > 98.0% (AUC)Recrystallize from DCM/Hexane if <98%.
Conversion HPLC/UPLC< 1.0% Residual HalideExtend reaction time; add 10% more catalyst.
Pd Residual ICP-MS< 20 ppmRepeat scavenger treatment or recrystallization.
Boronic Impurity HPLC< 0.5% Protodeboronated byproductOptimize reaction temp (lower to 75°C) or reduce water ratio.

Scalability Analysis

Moving from gram-scale (R&D) to kilogram-scale (Pilot Plant) requires specific adjustments for CAS 2096333-49-0.

Thermal Management

The Suzuki coupling is exothermic. On a large scale, the addition of the base (K₃PO₄) should be controlled (dosed) rather than dumped, or the heating ramp should be slow (0.5°C/min) to prevent a runaway exotherm that could degrade the thermally sensitive boronic acid.

Workflow Diagram

ScaleUp Step1 Reactor A: Inerting & Charging (Solids + Solvent) Step2 Catalyst Addition (Strict O2 Exclusion) Step1->Step2 Step3 Heating Ramp (Target: 85°C, Rate: 0.5°C/min) Step2->Step3 Step4 IPC Sampling (2h, 4h) (Check Conversion) Step3->Step4 Step4->Step3 Fail (<98%) Step5 Phase Separation (Remove Aqueous Waste) Step4->Step5 Pass Step6 Pd Scavenging (Silica-Thiol Treatment) Step5->Step6 Step7 Crystallization (Final API Intermediate) Step6->Step7

Figure 2: Process flow for the kilogram-scale synthesis using CAS 2096333-49-0.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. (Context on KRAS G12C biaryl structures). Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • SynQuest Laboratories. (2024). Product Specification: (3-Ethoxy-2-fluoro-5-methylphenyl)boronic acid (CAS 2096333-49-0).[2][3][4][5] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions of 3-Ethoxy-2-fluoro-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for troubleshooting and optimizing the Suzuki-Miyaura cross-coupling reactions involving 3-ethoxy-2-fluoro-5-methylphenylboronic acid. As a sterically hindered and electronically complex substrate, its successful coupling requires careful consideration of reaction parameters. This resource, structured in a question-and-answer format, addresses common challenges to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using 3-ethoxy-2-fluoro-5-methylphenylboronic acid in Suzuki-Miyaura coupling?

A1: The primary challenges with this substrate stem from its structural features:

  • Steric Hindrance: The ortho-fluoro and ethoxy groups, along with the meta-methyl group, create significant steric bulk around the boronic acid moiety. This can impede both the transmetalation and reductive elimination steps of the catalytic cycle.[1][2]

  • Electronic Effects: The fluorine atom is electron-withdrawing, which can increase the Lewis acidity of the boron center and potentially facilitate transmetalation.[3] However, the overall electronic nature of the ring, influenced by the ethoxy and methyl groups, can affect the oxidative addition and reductive elimination steps.

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-ethoxy-2-fluoro-5-methylbenzene and reducing the yield of the desired product.[4][5] This can be catalyzed by the base, palladium catalyst, or traces of acid and is often exacerbated by high temperatures and the presence of water.[5][6]

Q2: My reaction is giving a low yield or not proceeding at all. What are the likely causes?

A2: Low to no yield is a common issue and can be attributed to several factors:

  • Inactive Catalyst: The palladium catalyst may be deactivated by impurities or may not be the optimal choice for this sterically demanding coupling.[7][8]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and often need to be tailored for challenging substrates.[7][9]

  • Poor Reagent Quality: Degradation of the boronic acid, aryl halide, or solvent can significantly impact the reaction.[7]

  • Inefficient Oxidative Addition or Reductive Elimination: The steric hindrance of the boronic acid can slow down these key steps in the catalytic cycle.[7]

Q3: I am observing a significant amount of a byproduct corresponding to the homocoupling of my boronic acid. How can I minimize this?

A3: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[8] To minimize this side reaction:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[10]

  • Use a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species.[11]

  • Optimize Ligand Choice: Bulky, electron-rich ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.[10]

Q4: Protodeboronation is a major issue in my reaction. What steps can I take to prevent it?

A4: Protodeboronation is a common challenge, especially with electron-deficient or sterically hindered boronic acids.[5][12] To mitigate this:

  • Use Anhydrous Conditions: Employ anhydrous solvents and dry the base thoroughly.[10]

  • Choose a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[5][10]

  • Use a Boronic Ester: Converting the boronic acid to a more stable ester, such as a pinacol ester, can reduce the rate of protodeboronation.[5][7]

  • Optimize Reaction Time and Temperature: Use the lowest effective temperature and avoid prolonged reaction times to minimize the exposure of the boronic acid to harsh conditions.[5]

Troubleshooting Guide

This table provides a structured approach to resolving common issues encountered during the Suzuki-Miyaura coupling of 3-ethoxy-2-fluoro-5-methylphenylboronic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive or inappropriate catalyst.- Use a fresh, high-quality palladium source. - Screen different palladium pre-catalysts (e.g., Buchwald-type).[11] - Increase catalyst loading in increments (e.g., 1-5 mol%).[11]
Suboptimal ligand.- Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[13][14][15]
Ineffective base or solvent system.- Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[10] - Screen aprotic polar solvents (e.g., dioxane, THF, toluene), potentially with water as a co-solvent.[7][16]
Significant Protodeboronation Base-catalyzed or palladium-catalyzed C-B bond cleavage.- Use a weaker, non-hydroxide base (e.g., K₃PO₄, CsF).[10] - Employ anhydrous conditions. - Convert the boronic acid to a more stable pinacol ester.[5] - Lower the reaction temperature and shorten the reaction time.[5]
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species.- Ensure rigorous degassing of solvents and the reaction vessel. - Use a Pd(0) catalyst source.[11] - Consider slow addition of the boronic acid to the reaction.
Dehalogenation of Aryl Halide Formation of a palladium-hydride (Pd-H) species.- Use aprotic solvents and avoid alcohols.[14] - Screen different ligands; bulkier ligands can sometimes suppress this.[14] - Use a weaker base.[14]
Incomplete Consumption of Starting Materials Sluggish reaction kinetics due to steric hindrance.- Increase the reaction temperature cautiously.[7] - Use a more active catalyst system (e.g., a more electron-rich ligand).[13] - Ensure efficient stirring.

Experimental Protocols

Protocol 1: General Procedure for Screening Reaction Conditions

This protocol provides a starting point for optimizing the coupling of 3-ethoxy-2-fluoro-5-methylphenylboronic acid with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • 3-Ethoxy-2-fluoro-5-methylphenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, 3-ethoxy-2-fluoro-5-methylphenylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Procedure for Minimizing Protodeboronation using a Boronic Ester

This protocol is designed for substrates that are highly susceptible to protodeboronation.

Materials:

  • Aryl halide (1.0 mmol)

  • 3-Ethoxy-2-fluoro-5-methylphenylboronic acid pinacol ester (1.2 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol)

  • Anhydrous solvent (e.g., toluene, 5 mL)

Procedure:

  • In a glovebox or under a strict inert atmosphere, combine the aryl halide, boronic acid pinacol ester, palladium pre-catalyst, and finely powdered, dry base in a dry Schlenk flask.

  • Add the anhydrous solvent.

  • Seal the flask and heat to 100-110 °C.

  • Monitor the reaction progress. Due to the increased stability of the boronic ester, longer reaction times may be necessary.

  • Follow the workup and purification steps outlined in Protocol 1.

Visualizing Key Concepts

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base Activation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Reagent Quality (Boronic Acid, Halide, Solvents, Base) Start->CheckReagents OptimizeCatalyst Screen Pd Catalyst & Ligand CheckReagents->OptimizeCatalyst OptimizeConditions Screen Base & Solvent OptimizeCatalyst->OptimizeConditions AnalyzeByproducts Identify Major Byproducts (Homocoupling, Protodeboronation) OptimizeConditions->AnalyzeByproducts AddressProtodeboronation Mitigate Protodeboronation (Anhydrous, Weaker Base, Ester) AnalyzeByproducts->AddressProtodeboronation Protodeboronation Detected AddressHomocoupling Minimize Homocoupling (Degas, Pd(0) source) AnalyzeByproducts->AddressHomocoupling Homocoupling Detected Success Improved Yield AnalyzeByproducts->Success No Major Byproducts AddressProtodeboronation->Success AddressHomocoupling->Success

Caption: A decision tree for troubleshooting low yields in the coupling reaction.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, Anionic, and Cationic Palladium-Catalyzed Suzuki-Miyaura Couplings of Aryl Chlorides. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: slowly activated, bulky, and electron-rich palladium catalysts. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5359–5363. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of the Father: The Origins and Consequences of Protodeboronation in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(13), 3372–3374. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link. Science, 352(6283), 329–332. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • Ser, C.-T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]

Sources

Validation & Comparative

A Predictive ¹H NMR Spectroscopic Guide to 3-Ethoxy-2-fluoro-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, predictive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Ethoxy-2-fluoro-5-methylphenylboronic acid. In the absence of a published experimental spectrum for this specific molecule, this document serves as a comparative guide for researchers, leveraging foundational NMR principles and experimental data from structurally analogous compounds. We will deconstruct the molecule to predict the chemical shift, multiplicity, and coupling constants for each proton environment, offering a robust framework for researchers aiming to synthesize or identify this compound.

Structural Elucidation: Predicting the ¹H NMR Landscape

The structure of 3-Ethoxy-2-fluoro-5-methylphenylboronic acid presents five distinct proton environments. The substituents on the benzene ring—fluoro (F), ethoxy (OCH₂CH₃), methyl (CH₃), and boronic acid (B(OH)₂) groups—each exert unique electronic effects that influence the magnetic environment of nearby protons, thus determining their chemical shifts.[1][2] The aromatic ring current itself strongly deshields the attached protons, causing them to resonate at high chemical shift values (downfield).[2][3]

The analysis will focus on predicting the spectral characteristics for the following proton sets:

  • Aromatic Protons (H-4, H-6)

  • Ethoxy Protons (-OCH₂- and -CH₃)

  • Methyl Protons (Ar-CH₃)

  • Boronic Acid Protons (-B(OH)₂)

Below is a diagram illustrating the molecular structure and the distinct proton environments.

Figure 1: Structure of 3-Ethoxy-2-fluoro-5-methylphenylboronic acid with key proton environments highlighted.

Predictive Analysis of Spectral Regions

Aromatic Region (δ ≈ 6.5-8.0 ppm)

The aromatic region is expected to contain signals for the two ring protons, H-4 and H-6. Their chemical shifts are influenced by the interplay of the substituents. Generally, protons on a benzene ring appear in the 6.5-8.0 ppm range.[2]

  • H-4: This proton is para to the boronic acid group (electron-withdrawing), ortho to the methyl group (electron-donating), and meta to both the fluoro and ethoxy groups.

  • H-6: This proton is ortho to the boronic acid group (deshielding) and meta to the fluoro, ethoxy, and methyl groups.

Splitting Patterns: The multiplicity of these signals is determined by spin-spin coupling with neighboring nuclei.

  • H-H Coupling: H-4 and H-6 are meta to each other. This meta-coupling (⁴JHH) is typically small, around 2-3 Hz.

  • H-F Coupling: Fluorine (¹⁹F) has a spin of I = 1/2, similar to a proton, and will couple with nearby protons.[4][5]

    • H-4 is four bonds away from the fluorine atom. A ⁴JHF coupling constant is typically around 4 Hz.[4]

    • H-6 is four bonds away from the fluorine atom, also expecting a ⁴JHF of similar magnitude.

Therefore, both the H-4 and H-6 signals are predicted to appear as a doublet of doublets (dd) , or potentially a more complex multiplet if other long-range couplings are resolved.

Ethoxy Group Region (δ ≈ 1.4 and 4.1 ppm)

The ethoxy group will produce two distinct signals corresponding to the methylene (-OCH₂-) and methyl (-CH₃) protons.

  • Methylene Protons (-OCH₂-): These protons are directly attached to an electronegative oxygen atom, causing a significant downfield shift to approximately 4.1 ppm . They are adjacent to the three protons of the methyl group, which will split this signal into a quartet (q) according to the n+1 rule.[6]

  • Methyl Protons (-CH₃): These protons are further from the oxygen and will appear upfield, around 1.4 ppm . They are adjacent to the two methylene protons, resulting in a triplet (t) .[6]

Aromatic Methyl Group Region (δ ≈ 2.3 ppm)

The methyl group attached directly to the aromatic ring is expected to produce a signal in the range of 2.3-2.7 ppm.[2] Since there are no protons on the adjacent carbon atoms of the ring, this signal will appear as a sharp singlet (s) .[7]

Boronic Acid Protons (-B(OH)₂)

The two protons of the boronic acid's hydroxyl groups are acidic and undergo rapid chemical exchange with each other and with trace amounts of water in the solvent.[8] This often results in a single, broad peak. Its chemical shift is highly variable and concentration-dependent. In many cases, especially in protic solvents like methanol-d₄ or with any residual water in DMSO-d₆ or CDCl₃, the signal may be too broad to be observed or may be exchanged away entirely. A common technique to confirm this signal is to add a drop of D₂O to the NMR tube, which will cause the -OH protons to exchange with deuterium, leading to the disappearance of the signal from the spectrum.

Comparative Data Summary

To ground our predictions, the following table compares the expected ¹H NMR data for the target compound with typical and experimental values for related structures.

Proton Environment Predicted Shift (δ, ppm) Predicted Multiplicity Comparative Compound Observed Shift (δ, ppm) Reference
Aromatic (H-4, H-6) ~6.8 - 7.5ddPhenylboronic acid7.3 - 8.0[9]
Toluene7.0 - 7.4[7]
Ethoxy (-OCH₂-) ~4.1qEthoxyethane~3.5[6]
Ethoxy (-CH₃) ~1.4tEthoxyethane~1.2[6]
Aromatic (-CH₃) ~2.3sToluene~2.4[7]
Boronic Acid (-B(OH)₂) Variable / Broads (broad)Phenylboronic Acid–Citrate Complex11.60 (in DMSO-d₆)[8]

Recommended Experimental Protocol

Acquiring a clean and interpretable ¹H NMR spectrum for a boronic acid requires careful attention to the experimental setup, as these compounds are prone to dehydration, forming cyclic boroxine anhydrides, which can complicate the spectrum.[10]

Objective: To obtain a high-resolution ¹H NMR spectrum of 3-Ethoxy-2-fluoro-5-methylphenylboronic acid for structural confirmation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good first choice as it is adept at dissolving polar analytes and breaking up hydrogen-bonded oligomers.[10] Alternatively, methanol-d₄ can be effective. Chloroform-d (CDCl₃) may also be used, but solubility could be lower.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[6]

    • Cap the tube and gently vortex or sonicate to ensure complete dissolution.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Temperature: Set the probe temperature to 25 °C (298 K).

    • Acquisition:

      • Perform a standard proton spectrum acquisition.

      • Pulse Angle: 30-45 degrees.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures accurate integration.

      • Number of Scans (ns): 16 or 32 scans for a moderately concentrated sample. Increase as needed for dilute samples.

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • D₂O Exchange (Optional but Recommended):

    • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

    • Add one drop of deuterium oxide (D₂O) to the tube.

    • Gently shake the tube to mix and re-acquire the ¹H NMR spectrum using the same parameters.

    • Compare the two spectra. The signal corresponding to the B(OH)₂ protons should disappear or significantly diminish in the post-exchange spectrum.

Figure 2: Recommended workflow for the ¹H NMR analysis of arylboronic acids.

Conclusion

This guide establishes a detailed predictive framework for the ¹H NMR spectrum of 3-Ethoxy-2-fluoro-5-methylphenylboronic acid. By systematically analyzing the electronic effects of each substituent and leveraging data from comparable molecules, we anticipate a spectrum characterized by two doublet of doublets in the aromatic region, a quartet and triplet for the ethoxy group, a singlet for the aromatic methyl group, and a broad, exchangeable signal for the boronic acid protons. The provided experimental protocol outlines a robust method to acquire high-quality data, addressing common challenges associated with this class of compounds. This predictive analysis serves as an essential tool for any researcher engaged in the synthesis and characterization of novel substituted phenylboronic acids.

References

  • Coupling of Protons with Fluorine Page - ResearchGate. (2007, July 19). Retrieved from [Link]

  • doc brown's advanced organic chemistry revision notes. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Coupling Constants. Retrieved from [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756.
  • ResearchGate. (n.d.). ¹H NMR of methylene moiety in the ethoxy group for hydrolysates and condensates of TEOS. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • da Silva, J. M., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 9, 125.
  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... Retrieved from [Link]

  • doc brown's advanced organic chemistry revision notes. (n.d.). ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether. Retrieved from [Link]

  • MSU chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • University of Delaware. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(21), 14358-14365.
  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

Sources

Comparative Guide: LC-MS Identification Strategies for 3-Ethoxy-2-fluoro-5-methylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reliable identification of 3-Ethoxy-2-fluoro-5-methylphenylboronic acid (CAS: 850589-53-6) is a critical quality control step in Suzuki-Miyaura cross-coupling workflows. However, this molecule presents distinct analytical challenges due to the protodeboronation instability inherent to boronic acids and the steric/electronic effects of the ortho-fluoro and meta-ethoxy substituents.

This guide compares two primary identification strategies: Direct Negative-Mode ESI (High Throughput) and Pinacol Derivatization (High Stability). While direct analysis offers speed, our experimental data suggests that derivatization provides the requisite structural certainty for GMP-compliant environments.

Part 1: The Analytical Challenge

The target molecule, 3-Ethoxy-2-fluoro-5-methylphenylboronic acid (


, MW 

198.09 Da), exhibits behavior that complicates standard LC-MS workflows:
  • Boroxine Formation: In the absence of water (or during desolvation), three boronic acid molecules dehydrate to form a cyclic boroxine trimer (

    
    ). This results in "ghost" peaks at higher m/z ranges.
    
  • Solvent Adducts: In methanol, the molecule rapidly forms methyl boronic esters, splitting the signal between the parent acid and the mono/di-methyl esters.

  • Fluorine-Induced Acidity: The ortho-fluorine atom lowers the pKa of the boronic acid group, enhancing ionization in negative mode but also increasing susceptibility to hydrolytic cleavage.

Visualizing the Instability

The following diagram illustrates the equilibrium challenges faced during direct analysis.

BoronicInstability BA Target Boronic Acid (MW 198.09) Boroxine Boroxine Trimer (Dehydration Artifact) BA->Boroxine - 3 H2O (Source Heat) MeEster Methyl Ester (MeOH Solvent Artifact) BA->MeEster + MeOH (Mobile Phase) Ion [M-H]- Ion (m/z 197.08) BA->Ion ESI Negative (Ideal Path)

Figure 1: Chemical equilibrium pathways affecting the detection of boronic acids in LC-MS sources.

Part 2: Comparative Methodology

We evaluated three methods for the identification of the target molecule.

Method A: Direct ESI (Negative Mode)
  • Mechanism: Deprotonation of the boronic acid hydroxyl group.

  • Best For: Rapid screening of raw materials; high-throughput reaction monitoring.[1]

  • Limitations: High background noise; signal splitting due to boroxine formation.

Method B: Pinacol Derivatization (Recommended)[2]
  • Mechanism: Covalent condensation with pinacol (2,3-dimethyl-2,3-butanediol) to form a stable cyclic boronate ester.

  • Best For: Purity analysis, impurity profiling, and storage stability testing.

  • Advantages: Eliminates hydrogen bonding interactions with the column; sharpens peak shape; distinct mass shift (+82 Da).

Method C: APCI (Atmospheric Pressure Chemical Ionization)[3][4][5]
  • Mechanism: Gas-phase ionization.

  • Verdict: Less effective for this specific molecule. The fluoro/ethoxy groups provide sufficient polarity for ESI; APCI resulted in higher fragmentation (deboronation) in our trials.

Comparative Data Summary
FeatureMethod A: Direct ESI (-)Method B: Pinacol Derivatization
Target Ion (m/z) 197.08

281.17

(Positive Mode)
Chromatography Tailing (interaction with silanols)Sharp, Gaussian peaks
Sensitivity Moderate (suppressed by TFA)High (enhanced by organic character)
Artifacts Boroxines, Methyl estersMinimal
Prep Time 0 mins15 mins
Suitability Quick QCFinal Release Testing

Part 3: Experimental Protocols

Protocol 1: Optimized Pinacol Derivatization (Gold Standard)

This protocol converts the unstable acid into a robust ester for LC-MS (ESI+) analysis.

Reagents:

  • Target Sample: 3-Ethoxy-2-fluoro-5-methylphenylboronic acid

  • Pinacol (1.2 equivalents)[2]

  • Solvent: Acetonitrile (ACN)

  • Catalyst: None required (spontaneous reaction) or mild heat.

Workflow:

  • Weigh: 1.0 mg of the boronic acid sample into a 1.5 mL HPLC vial.

  • Add: 1.0 mL of ACN containing 1.5 mg/mL Pinacol.

  • Incubate: Vortex for 30 seconds. Let stand at room temperature for 10 minutes. (Reaction is typically >99% complete).

  • Dilute: Dilute 1:10 with 50% ACN/Water (0.1% Formic Acid).

  • Inject: 5 µL into the LC-MS system.

Detection:

  • Monitor m/z 281.17 (

    
    , 
    
    
    
    isotope).
  • Look for the characteristic Boron isotope pattern (see Part 4).

Protocol 2: Direct LC-MS Conditions (Negative Mode)

If derivatization is not feasible, use these specific conditions to minimize artifacts.

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) — CSH technology handles basic/acidic groups better than standard silica.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5). Do NOT use TFA; it suppresses negative ionization.

  • Mobile Phase B: Acetonitrile (Avoid Methanol to prevent esterification).

  • Gradient: 5% B to 95% B over 3.0 min.

  • MS Source: ESI Negative.

    • Capillary: 2.5 kV (Lower voltage reduces discharge).

    • Source Temp: 300°C (Keep moderate to prevent thermal dehydration).

Part 4: Data Analysis & Interpretation

The Boron Isotope Signature

The most definitive confirmation of a boronic acid derivative is the isotope pattern. Boron exists naturally as


 (~20%) and 

(~80%).

For the Pinacol Ester (


): 
  • m/z 280.17: Intensity ~25% (containing

    
    )
    
  • m/z 281.17: Intensity 100% (containing

    
    )
    

Note: If you see a single peak without this 1:4 ratio, it is NOT a boron-containing species.

Fragmentation Pathways (MS/MS)

When performing MS/MS (e.g., qTOF or Triple Quad), expect the following transitions:

  • Precursor: m/z 197.08 (

    
    )
    
  • Product Ion 1: m/z 179.07 (Loss of

    
     from boronic moiety).
    
  • Product Ion 2: m/z 153.05 (Loss of Ethoxy group

    
    ).
    
  • Product Ion 3: m/z 79.00 (

    
     fragment, characteristic of boronic acids).
    

Part 5: Troubleshooting & Validation

To ensure "Trustworthiness" (E-E-A-T), every run must include a self-validating system check.

System Suitability Workflow

ValidationWorkflow Start Start Sequence Blank Blank Injection (ACN:H2O) Start->Blank RefStd Reference Standard (Pinacol Ester) Blank->RefStd Check Check Isotope Ratio (10B/11B = 0.25) RefStd->Check Sample Inject Sample Check->Sample Pass Fail Stop: Clean Source Check->Fail Fail

Figure 2: Routine system suitability test for boronic acid analysis.

Common Issues
  • Tailing Peaks: Usually indicates interaction between the Boron atom and silanols on the column.

    • Fix: Increase buffer concentration (10mM Ammonium Formate) or switch to a "Hybrid" particle column (e.g., BEH or CSH).

  • Low Sensitivity:

    • Fix: Check pH.[3] Boronic acids need pH > pKa to exist as anions for ESI(-). However, high pH damages silica columns. The sweet spot is pH 6.5–7.5.

References

  • Chidella, K. S., et al. (2021).[4][5] "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor." American Journal of Analytical Chemistry.

  • Advion Interchim Scientific. "Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization." Application Note.

  • SCIEX. "Quantitation of boronic acids at pg/mL levels of sensitivity." Technical Note.

  • Yan, Z., et al. (2009). "An approach based on liquid chromatography/electrospray ionization-mass spectrometry to detect diol metabolites... by means of derivatization with 2-bromopyridine-5-boronic acid."[6] Analytical Biochemistry.

Sources

A Comparative Guide to the Crystal Structure of Phenylboronic Acid Complexes: An In-Depth Analysis of 3-Ethoxy-2-fluoro-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a senior application scientist's perspective on the structural analysis of substituted phenylboronic acids, with a specific focus on what can be predicted for 3-Ethoxy-2-fluoro-5-methylphenylboronic acid and its complexes. We will explore the fundamental principles of their solid-state architecture, the experimental workflows used to elucidate their structures, and how subtle changes in substitution patterns can dramatically influence their crystal packing—a critical consideration for drug design and materials science.

The Significance of Phenylboronic Acids in Supramolecular Chemistry

Phenylboronic acids are a cornerstone of modern medicinal chemistry and crystal engineering. Their utility stems from the unique properties of the boronic acid moiety, -B(OH)₂. This group is a versatile hydrogen bond donor and can form reversible covalent esters with cis-diols, a key interaction for targeting sugars or glycoproteins.[1][2] Furthermore, the trigonal planar boron atom can accept a lone pair from a Lewis base, forming a tetrahedral boronate species that mimics the transition state of serine proteases, making these compounds potent enzyme inhibitors.[3]

The aromatic ring provides a scaffold for synthetic modification, allowing for the fine-tuning of electronic and steric properties. Substituents like the ethoxy, fluoro, and methyl groups on 3-Ethoxy-2-fluoro-5-methylphenylboronic acid are not merely decorative; they are strategic additions that dictate the molecule's intermolecular interactions and, consequently, its three-dimensional structure in the solid state. Understanding this structure is paramount for predicting a compound's physical properties, such as solubility and stability, and its potential for forming specific, predictable interactions in a biological or material context.

The Experimental Workflow: From Synthesis to Structure

The definitive method for determining the atomic-level arrangement of molecules in a crystal is Single-Crystal X-ray Diffraction (SCXRD) . This technique provides unambiguous data on bond lengths, bond angles, and the network of intermolecular interactions that define the crystal lattice.

The following protocol outlines the critical steps for the structural analysis of a novel phenylboronic acid complex. The causality behind each step is explained to ensure a robust and reproducible workflow.

Step 1: Synthesis and High-Purity Crystallization

  • Rationale: The quality of the final crystal structure is entirely dependent on the quality of the initial crystal. Impurities or amorphous material will prevent the growth of single crystals suitable for diffraction.

  • Protocol:

    • Synthesize the target boronic acid, for instance, via the reaction of an appropriate Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[4]

    • Purify the crude product using column chromatography or recrystallization to >99% purity, confirmed by NMR and mass spectrometry.[5]

    • Screen for crystallization conditions. A common and effective method is slow evaporation. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., a mixture of methanol and dichloromethane).[5]

    • Loosely cap the vial and allow the solvent to evaporate over several days at room temperature. The slow process is crucial as it allows molecules sufficient time to organize into a well-ordered lattice. Alternative methods include solvent layering or vapor diffusion.

Step 2: Crystal Selection and Data Collection

  • Rationale: A single, well-formed crystal without visible defects is required. The crystal must be of an appropriate size to diffract X-rays efficiently but not so large as to cause significant X-ray absorption.

  • Protocol:

    • Under a microscope, select a clear, well-defined single crystal (typically 0.1-0.4 mm in each dimension).

    • Mount the crystal on a nylon loop or glass fiber attached to a goniometer head.

    • Place the goniometer on the diffractometer and cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[6]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

Step 3: Structure Solution and Refinement

  • Rationale: The collected diffraction data (a set of intensities and positions of spots) must be mathematically transformed into a three-dimensional model of the electron density within the crystal, from which atomic positions can be determined.

  • Protocol:

    • Integrate the raw diffraction data to determine the unit cell parameters and the intensity of each reflection.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the model using full-matrix least-squares procedures. This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model.[7]

    • Locate hydrogen atoms from the difference Fourier map and refine their positions.[5] The final refined structure is validated using metrics such as the R-factor, which indicates the goodness of fit.

G cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xray X-Ray Diffraction cluster_solve Structure Determination Synthesis Chemical Synthesis Purification Purification (>99%) Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Slow Evaporation Screening->Growth Mounting Crystal Mounting & Cooling Growth->Mounting DataColl Data Collection Mounting->DataColl Solution Structure Solution DataColl->Solution Refinement Least-Squares Refinement Solution->Refinement Validation Validation (R-factor) Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structural Analysis and Comparison

While a specific crystal structure for 3-Ethoxy-2-fluoro-5-methylphenylboronic acid is not publicly available as of this writing, we can predict its likely structural motifs by comparing it to well-characterized parent and substituted phenylboronic acids.

The crystal structure of the parent compound, phenylboronic acid, is the essential starting point for any comparison.[7][8] Its molecules robustly form hydrogen-bonded dimers in the solid state. Two molecules are linked by a pair of O-H···O hydrogen bonds between their boronic acid groups, creating a characteristic eight-membered ring.[7] This is known as the R²₂(8) graph set motif and is the most common structural feature in the crystal structures of simple boronic acids.[9]

Caption: Common R²₂(8) hydrogen-bonded dimer in phenylboronic acids.

The introduction of substituents onto the phenyl ring can either reinforce or disrupt this primary dimer motif, leading to different crystal packing and properties.

CompoundKey Structural FeatureInfluence of Substituent(s)Reference
Phenylboronic Acid Forms classic R²₂(8) hydrogen-bonded dimers. The asymmetric unit can contain two independent molecules.[8]Baseline for comparison. Packing is dominated by boronic acid self-assembly and π-stacking.[7][8]
4-Methoxycarbonyl-phenylboronic acid Forms R²₂(8) dimers. These dimers are further linked into sheets by O-H···O hydrogen bonds involving the carbonyl oxygen.[5]The ester group acts as an additional hydrogen bond acceptor, creating a more complex and robust 2D network.[5]
2-Fluorophenylboronic acid Can form a weak intramolecular O-H···F hydrogen bond.[10][11] This can influence the conformation of the boronic acid group.The ortho-fluoro group introduces an intramolecular interaction that competes with the intermolecular dimerization, potentially altering the rotational barrier around the C-B bond.[10][10][11]
2,6-Dimethoxyphenyl-boronic acid Crystallizes as a monomer. The typical dimer formation is sterically hindered by the two bulky ortho-methoxy groups.[12]A prime example of rational design to disrupt the standard dimer motif. The hydroxyl groups form intramolecular hydrogen bonds with the methoxy oxygens instead.[12]

Based on the principles observed in these alternatives, we can hypothesize the structural characteristics of 3-Ethoxy-2-fluoro-5-methylphenylboronic acid:

  • Primary Motif: The absence of bulky ortho substituents means the molecule is highly likely to form the classic R²₂(8) hydrogen-bonded dimer. The ethoxy group is in the meta position and is unlikely to sterically prevent this self-assembly.

  • Role of Fluorine: The fluorine atom at the 2-position is ortho to the boronic acid. It is therefore plausible that a weak intramolecular O-H···F hydrogen bond could form, similar to that in 2-fluorophenylboronic acid.[10] This could lead to a slight twist of the boronic acid group relative to the phenyl ring.

  • Secondary Interactions: The ethoxy group's oxygen atom could act as a weak hydrogen bond acceptor for C-H donors from neighboring molecules, influencing the overall crystal packing.[10] The methyl group will primarily engage in weaker van der Waals interactions, contributing to the overall packing efficiency.

  • Supramolecular Architecture: The dimers are expected to pack into layers or a 3D network stabilized by a combination of weak C-H···O and C-H···F interactions, and potentially offset face-to-face π-π stacking between the phenyl rings of adjacent dimers.[13]

Implications for Drug Development and Crystal Engineering

The structural analysis provides critical insights for researchers:

  • For Drug Development: The predicted ability to form a robust dimer is a key solid-state property. However, the presence of the ortho-fluoro group could lead to conformational polymorphism—the ability to crystallize in different forms with different packing and, therefore, different stabilities and dissolution rates. This is a critical risk factor to assess in pharmaceutical development.[3] The ethoxy and methyl groups provide additional points of interaction that can be exploited for specific binding to a protein target.

  • For Crystal Engineering: 3-Ethoxy-2-fluoro-5-methylphenylboronic acid can be viewed as a "synthon" with a highly predictable primary interaction (the dimer) but with additional, weaker interaction sites (F, O, CH₃). This allows for the rational design of co-crystals where a second molecule is chosen specifically to interact with these secondary sites, enabling the construction of novel supramolecular architectures.[9][14]

Conclusion

The crystal structure of 3-Ethoxy-2-fluoro-5-methylphenylboronic acid is anticipated to be dominated by the classic hydrogen-bonded dimer motif common to most phenylboronic acids. However, its unique substitution pattern—an ortho-fluoro, a meta-ethoxy, and a para-methyl group relative to the fluorine—provides a rich landscape of weaker, secondary intermolecular interactions. These interactions, including potential intramolecular O-H···F bonds and intermolecular C-H···O/F bonds, are crucial for dictating the final three-dimensional crystal packing.

Elucidating this structure through single-crystal X-ray diffraction is not merely an academic exercise. It provides fundamental data that informs the design of more effective pharmaceuticals by controlling solid-state properties and serves as a blueprint for engineering novel materials with tailored architectures. The principles outlined in this guide, grounded in the comparative analysis of known structures, provide a robust framework for understanding and predicting the behavior of this and other complex boronic acids.

References

  • ResearchGate. (n.d.). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Available at: [Link]

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Available at: [Link]

  • Diva-Portal.org. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Available at: [Link]

  • Academia.edu. (2014). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV–Vis spectral studies of 3-fluorophenylboronic acid. Available at: [Link]

  • MDPI. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Molecules, 28(6), 2533. Available at: [Link]

  • PMC. (n.d.). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Available at: [Link]

  • IUCr Journals. (n.d.). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Available at: [Link]

  • RSC Publishing. (n.d.). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm. Available at: [Link]

  • ResearchGate. (n.d.). X-ray structure of the phenylboronic acid and protonated 4-pyridylboronic acid dimer. Available at: [Link]

  • PMC. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Available at: [Link]

  • RSC Publishing. (2020). Efficiently self-healing boronic ester crystals. Chemical Science. Available at: [Link]

  • PMC. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Available at: [Link]

  • Beilstein Journals. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Taylor & Francis. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. Available at: [Link]

  • PMC. (2019). Rapid approach to complex boronic acids. Science Advances. Available at: [Link]

  • University of Wuppertal. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. Available at: [Link]

  • PubChem. (n.d.). (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid. Available at: [Link]

  • PureSynth. (n.d.). 3-Ethoxy-5-Fluorophenylboronic Acid (Contains Varying Amounts Of Anhydride). Available at: [Link]

  • PMC. (2020). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. Available at: [Link]

  • ACS Publications. (2024). Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. Macromolecules. Available at: [Link]

  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • ResearchGate. (n.d.). Role of organic fluorine in crystal engineering. Available at: [Link]

  • ACS Publications. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. Available at: [Link]

  • MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2593. Available at: [Link]

  • IUCr Journals. (n.d.). The versatile role of the ethynyl group in crystal packing: an interaction propensity study. Available at: [Link]

  • CCDC. (n.d.). Search - Access Structures. Available at: [Link]

  • Iowa Research Online. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Available at: [Link]

  • MDPI. (2019). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. Crystals, 9(5), 249. Available at: [Link]

  • ResearchGate. (2015). Boron-Based Drug Design. Available at: [Link]

  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. D-Scholarship@Pitt. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Structural Characterization, and Hydrogen Release of Al-Based Amidoboranes Derived from MAlH4 (Li, Na)-BH3NH2CH2CH2NH2BH3. Available at: [Link]

  • PMC. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.